2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine
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Overview
Description
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The compound’s structure includes an ethoxy group and a methoxy group attached to a phenyl ring, which is further connected to an indole moiety through an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution on the Phenyl Ring: The ethoxy and methoxy groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be achieved by reacting the phenyl ring with ethyl iodide and methanol in the presence of a strong base.
Coupling of the Indole and Phenyl Rings: The final step involves coupling the indole ring with the substituted phenyl ring through a Friedel-Crafts alkylation reaction, using ethanamine as the linking chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine: Lacks the ethoxy group, which may result in different biological activity.
2-(4-ethoxyphenyl)-2-(1H-indol-3-yl)ethanamine: Lacks the methoxy group, which may affect its chemical reactivity and interactions.
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)propanamine: Contains a propanamine chain instead of an ethanamine chain, which may influence its pharmacokinetic properties.
Uniqueness
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the indole moiety and ethanamine chain provides a distinct structural framework that can interact with various molecular targets in unique ways.
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-23-18-9-8-13(10-19(18)22-2)15(11-20)16-12-21-17-7-5-4-6-14(16)17/h4-10,12,15,21H,3,11,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDYGZDDZXIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CN)C2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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